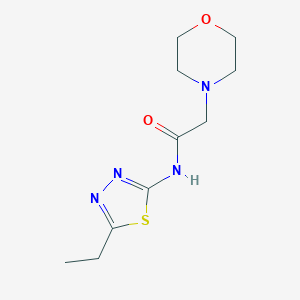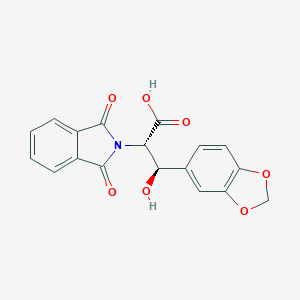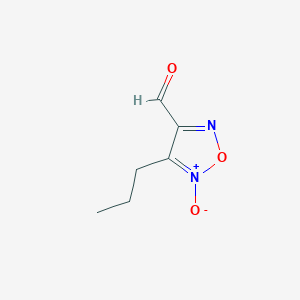
3-Propyl-4-furoxancarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propyl-4-furoxancarbaldehyde, also known as PFA, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PFA belongs to the class of furoxans, which are organic compounds that contain a furan ring and a nitric oxide group.
Mecanismo De Acción
The mechanism of action of 3-Propyl-4-furoxancarbaldehyde is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 3-Propyl-4-furoxancarbaldehyde has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 3-Propyl-4-furoxancarbaldehyde has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant defense mechanisms in the body.
Efectos Bioquímicos Y Fisiológicos
3-Propyl-4-furoxancarbaldehyde has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-Propyl-4-furoxancarbaldehyde has also been shown to increase the production of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, 3-Propyl-4-furoxancarbaldehyde has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Propyl-4-furoxancarbaldehyde in lab experiments is its high potency and selectivity. 3-Propyl-4-furoxancarbaldehyde has been shown to exhibit potent pharmacological activity at low concentrations, which makes it an attractive candidate for drug development. However, one of the limitations of using 3-Propyl-4-furoxancarbaldehyde is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 3-Propyl-4-furoxancarbaldehyde. One of the areas of interest is the development of 3-Propyl-4-furoxancarbaldehyde-based drugs for the treatment of neurodegenerative diseases. Another area of interest is the investigation of the synergistic effects of 3-Propyl-4-furoxancarbaldehyde with other drugs or natural compounds. Additionally, the development of novel synthesis methods for 3-Propyl-4-furoxancarbaldehyde could lead to improved yields and reduced costs of production.
Métodos De Síntesis
3-Propyl-4-furoxancarbaldehyde can be synthesized by the reaction of 3-propylfuran-2-carboxylic acid with nitrous acid. The reaction proceeds through the formation of an intermediate nitroso compound, which then undergoes a rearrangement to form 3-Propyl-4-furoxancarbaldehyde. The yield of 3-Propyl-4-furoxancarbaldehyde can be improved by optimizing the reaction conditions such as temperature, pH, and concentration.
Aplicaciones Científicas De Investigación
3-Propyl-4-furoxancarbaldehyde has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities such as anti-inflammatory, antioxidant, and anticancer. 3-Propyl-4-furoxancarbaldehyde has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
143423-06-7 |
|---|---|
Nombre del producto |
3-Propyl-4-furoxancarbaldehyde |
Fórmula molecular |
C6H8N2O3 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
5-oxido-4-propyl-1,2,5-oxadiazol-5-ium-3-carbaldehyde |
InChI |
InChI=1S/C6H8N2O3/c1-2-3-6-5(4-9)7-11-8(6)10/h4H,2-3H2,1H3 |
Clave InChI |
LKWVGQSZDFCZFZ-UHFFFAOYSA-N |
SMILES |
CCCC1=[N+](ON=C1C=O)[O-] |
SMILES canónico |
CCCC1=[N+](ON=C1C=O)[O-] |
Sinónimos |
1,2,5-Oxadiazole-3-carboxaldehyde, 4-propyl-, 5-oxide (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




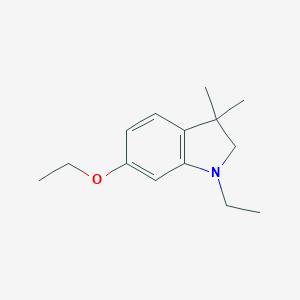

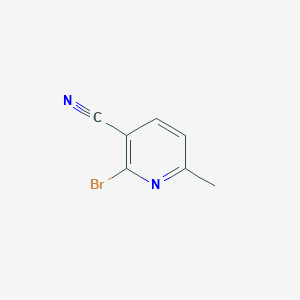
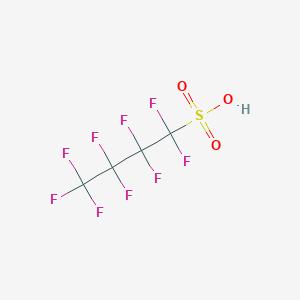
![Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one](/img/structure/B139599.png)
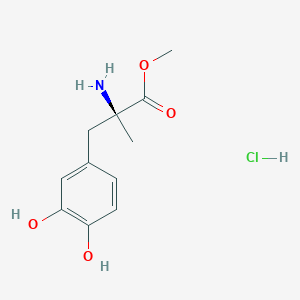
![Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetate](/img/structure/B139601.png)
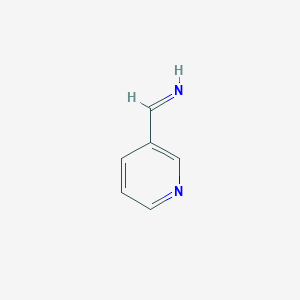
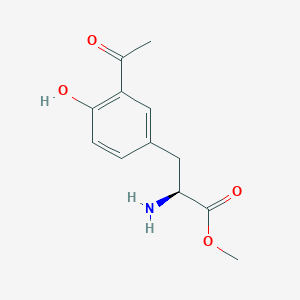
![Methyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B139610.png)
![2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B139613.png)
